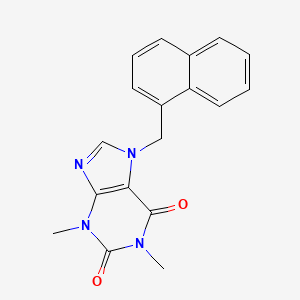![molecular formula C22H24N4O3 B15031232 ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B15031232.png)
ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyrido[1,2-a]benzimidazole core with a morpholine ring, a cyano group, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles, pyridines, and morpholine derivatives. Key steps in the synthesis may involve:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the pyridine ring: This step may involve cyclization reactions using appropriate reagents and catalysts.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the cyano group: This is often achieved through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-cyano-3-methyl-1-piperazin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate: Similar structure but with a piperazine ring instead of a morpholine ring.
Ethyl 3-(4-cyano-3-methyl-1-pyrrolidin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Ethyl 3-(4-cyano-3-methyl-1-piperidin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate: Similar structure but with a piperidine ring instead of a morpholine ring.
These compounds share a common core structure but differ in the nature of the heterocyclic ring, which can influence their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C22H24N4O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate |
InChI |
InChI=1S/C22H24N4O3/c1-3-29-20(27)9-8-16-15(2)17(14-23)21-24-18-6-4-5-7-19(18)26(21)22(16)25-10-12-28-13-11-25/h4-7H,3,8-13H2,1-2H3 |
InChI-Schlüssel |
NRXDLVATRVDMOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031152.png)
![propan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15031155.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B15031163.png)
![Methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)(pyridin-2-ylamino)methyl]benzoate](/img/structure/B15031170.png)
![6-({[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15031172.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B15031176.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031178.png)

![(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15031199.png)
![(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031206.png)
![5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15031226.png)
![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15031236.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15031242.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
